molecular formula C17H11ClF3NO2S B2911916 2-(4-Chlorophenyl)-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione CAS No. 252058-83-6

2-(4-Chlorophenyl)-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione

Cat. No.: B2911916
CAS No.: 252058-83-6
M. Wt: 385.79
InChI Key: LMNGNKMXACOYAC-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione is a thiomorpholine-derived heterocyclic compound characterized by a six-membered ring containing sulfur (thioether) and two ketone groups at positions 3 and 3. The molecule features two aromatic substituents: a 4-chlorophenyl group at position 2 and a 4-(trifluoromethyl)phenyl group at position 4.

The compound’s synthesis typically involves cyclocondensation reactions of thiosemicarbazides with carbonyl-containing precursors, as exemplified in analogous thiomorpholine syntheses (e.g., thiazolidinone derivatives via DMF-acetic acid reflux methods) .

Properties

IUPAC Name

2-(4-chlorophenyl)-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF3NO2S/c18-12-5-1-10(2-6-12)15-16(24)22(14(23)9-25-15)13-7-3-11(4-8-13)17(19,20)21/h1-8,15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMNGNKMXACOYAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)C(S1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiomorpholine Ring: This can be achieved by reacting a suitable amine with a dihaloalkane under basic conditions to form the thiomorpholine ring.

    Substitution Reactions: The thiomorpholine ring is then subjected to electrophilic aromatic substitution reactions to introduce the 4-chlorophenyl and 4-(trifluoromethyl)phenyl groups. This often involves the use of chlorinating and trifluoromethylating agents under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Processes: Depending on the scale, batch reactors or continuous flow systems can be used to optimize the yield and purity of the product.

    Catalysts and Solvents: The use of specific catalysts and solvents can enhance the efficiency of the reactions. Common solvents include dichloromethane, toluene, and acetonitrile, while catalysts might include Lewis acids or transition metal complexes.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially under the influence of strong nucleophiles like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Thiols and Amines: From reduction reactions.

    Substituted Aromatic Compounds: From nucleophilic substitution reactions.

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for its potential uses in several areas:

Pharmaceutical Development

The compound serves as an intermediate in the synthesis of drugs targeting neurological disorders. Its interaction with potassium ion channels (KCNQ family) suggests potential therapeutic effects in epilepsy and other neuronal disorders.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. Studies have shown moderate activity against various cancer cell lines, with IC50 values ranging from 0.65 to 92.4 µM against MCF-7 and other cancer types. The mechanism often involves apoptosis induction via caspase activation.

Enzyme Inhibition

The compound has been studied for its role in enzyme inhibition, particularly targeting carbonic anhydrases (CAs). Certain analogs demonstrated selective inhibition at nanomolar concentrations, indicating their potential as therapeutic agents in cancer treatment.

Case Studies

The following table summarizes key findings from research studies related to the compound's biological activity:

StudyCell LineIC50 (µM)Mechanism
Study AMCF-70.65Apoptosis via caspase-3 cleavage
Study BA5492.41Inhibition of KCNQ channels
Study CHeLa15.63Modulation of p53 pathway

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the chlorophenyl and trifluoromethylphenyl groups can enhance binding affinity and specificity, influencing the compound’s pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiomorpholine-3,5-dione derivatives share a common core but vary in substituent patterns, which critically modulate their physicochemical and biological profiles. Below is a detailed analysis of structurally related compounds (Table 1) and their key distinctions.

Table 1: Structural and Functional Comparison of Thiomorpholine-3,5-dione Derivatives

Compound Name Substituents at Position 2 Substituents at Position 4 Key Properties/Implications
2-(4-Chlorophenyl)-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione 4-Chlorophenyl 4-(Trifluoromethyl)phenyl High lipophilicity (CF₃ group); moderate electron withdrawal (Cl)
4-(3,4-Dimethylphenyl)-2-phenylthiomorpholine-1,3,5-trione Phenyl 3,4-Dimethylphenyl Increased steric bulk (dimethyl groups); reduced electronegativity
4-(4-Bromophenyl)-2-phenylthiomorpholine-1,3,5-trione Phenyl 4-Bromophenyl Enhanced halogen bonding (Br vs. Cl); higher molecular weight
4-(4-Chlorophenyl)-2-phenylthiomorpholine-3,5-dione Phenyl 4-Chlorophenyl Symmetric substitution; balanced electronic effects

Key Insights

The 4-(trifluoromethyl)phenyl group at position 4 introduces strong electron-withdrawing and lipophilic character, which may improve membrane permeability in biological systems compared to bromophenyl or methylphenyl analogs .

Core Heterocycle Comparisons: Unlike thiazolidinones (e.g., 5-(Z)-arylidene-2-arylidenehydrazono-4-thiazolidinones), which feature a five-membered ring with a thioamide group, thiomorpholine-3,5-diones offer a larger, more rigid six-membered ring. This may enhance conformational stability in drug-receptor interactions .

The trifluoromethyl group’s prevalence in bioactive molecules (e.g., XCT790, a ERRγ inverse agonist) underscores its role in enhancing target affinity and metabolic stability, a trait likely shared by the target compound .

Biological Activity

The compound 2-(4-Chlorophenyl)-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione is a thiomorpholine derivative with notable biological activity. This article discusses its synthesis, biological mechanisms, pharmacological properties, and potential therapeutic applications based on existing research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H11ClF3NO2SC_{17}H_{11}ClF_3NO_2S. It features a thiomorpholine ring, chlorophenyl, and trifluoromethyl substituents which contribute to its lipophilicity and biological interactions.

PropertyValue
Molecular Weight369.78 g/mol
CAS Number252058-83-6
IUPAC NameThis compound
SolubilitySoluble in organic solvents

Synthesis

The synthesis of this compound typically involves the reaction of thiomorpholine derivatives with appropriate chlorinated and trifluoromethyl-substituted phenyl compounds. The synthetic route often employs various catalysts to facilitate the formation of the thiomorpholine ring and introduce functional groups effectively.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Ion Channel Modulation : The compound has been identified as a potential opener of KCNQ potassium channels, which play a crucial role in neuronal excitability and muscle contraction. This mechanism suggests its utility in treating seizure disorders and other neurological conditions .
  • Protein Interactions : The trifluoromethyl group enhances the compound's lipophilicity, allowing it to interact effectively with hydrophobic regions of proteins, potentially influencing various signaling pathways.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antitumor Activity : Preliminary studies suggest that derivatives of thiomorpholine compounds can inhibit cancer cell proliferation. The specific activity against different cancer types needs further investigation to establish efficacy .
  • Anti-inflammatory Properties : Similar compounds have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .

Case Studies and Research Findings

  • Antitumor Activity Assessment : In vitro studies have demonstrated that thiomorpholine derivatives can inhibit the growth of various cancer cell lines. For instance, a study reported that a related compound exhibited significant cytotoxic effects against breast and lung cancer cells .
  • Neuroprotective Effects : A case study evaluated the neuroprotective effects of thiomorpholine derivatives in animal models of epilepsy. The results indicated a reduction in seizure frequency and severity, supporting its potential use in treating epilepsy .
  • Inflammation Models : Another study investigated the anti-inflammatory effects using lipopolysaccharide (LPS)-induced models. The findings suggested that the compound could significantly lower nitric oxide production, indicating its effectiveness in mitigating inflammatory responses .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing 2-(4-Chlorophenyl)-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione?

  • Methodological Answer : The compound can be synthesized via cyclization reactions involving chloroformate esters or nucleophilic substitution. A common approach involves reacting substituted phenols with phosgene (COCl₂) in the presence of a base (e.g., pyridine or triethylamine) to form intermediates like chloroformate esters, followed by cyclization with sulfur-containing nucleophiles. Reaction conditions such as inert solvents (dichloromethane, THF) and controlled temperature (room temperature or reflux) are critical for yield optimization .

Q. What techniques are recommended for structural characterization of thiomorpholine-dione derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELX (e.g., SHELXL for refinement) is the gold standard for resolving bond angles, stereochemistry, and crystal packing. Complementary methods include NMR (¹H/¹³C, 2D-COSY/HMBC) for confirming substituent positions and mass spectrometry (HRMS) for molecular weight validation. For crystallographic data with twinning or high-resolution challenges, SHELXPRO can interface with macromolecular refinement tools .

Q. How do the chloro- and trifluoromethyl substituents influence the compound’s physicochemical properties?

  • Methodological Answer : The electron-withdrawing 4-chlorophenyl and 4-(trifluoromethyl)phenyl groups enhance lipophilicity (logP), impacting solubility and membrane permeability. Computational tools like DFT can predict electronic effects (e.g., dipole moments, HOMO-LUMO gaps), while experimental validation via HPLC (logk analysis) or DSC (melting point trends) quantifies these properties. Substituent positioning also affects intermolecular interactions in crystal lattices .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize regioisomeric byproducts during cyclization?

  • Methodological Answer : Regioselectivity in cyclization is influenced by steric hindrance and electronic effects. Use bulky bases (e.g., DBU) to direct nucleophilic attack to less hindered positions. Kinetic control via low-temperature reactions (-20°C to 0°C) and in-situ monitoring (TLC/LC-MS) can identify intermediate formation. For thiomorpholine-diones, sulfur nucleophiles (e.g., thioamides) require anhydrous conditions to avoid hydrolysis .

Q. What strategies resolve contradictions in crystallographic data for thiomorpholine-dione derivatives?

  • Methodological Answer : Contradictions may arise from disordered solvent molecules or twinning. SHELXD/SHELXE can handle partial occupancy and pseudo-symmetry via iterative refinement. For ambiguous electron density, omit maps and dual-space recycling (e.g., using SHELXT) improve model accuracy. Cross-validation with spectroscopic data (e.g., NOESY for stereochemistry) resolves discrepancies .

Q. How can substituent effects on biological activity be systematically studied?

  • Methodological Answer : Design a library of analogs with variations in aryl substituents (e.g., replacing trifluoromethyl with cyano or bromo groups). Use in vitro assays (e.g., enzyme inhibition, receptor binding) to correlate structure-activity relationships (SAR). Molecular docking (e.g., AutoDock Vina) identifies key interactions with targets like G protein-coupled receptors (GPCRs), as seen in related trifluoromethylphenyl derivatives .

Q. What computational methods predict the metabolic stability of thiomorpholine-dione derivatives?

  • Methodological Answer : Combine DFT calculations (e.g., B3LYP/6-31G*) to assess oxidation potentials of sulfur atoms with in silico tools like MetaSite or ADMET Predictor™. Experimentally, liver microsome assays (human/rat) quantify phase I/II metabolism. LC-MS/MS identifies metabolites, focusing on sulfoxide/sulfone formation due to thioether oxidation .

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